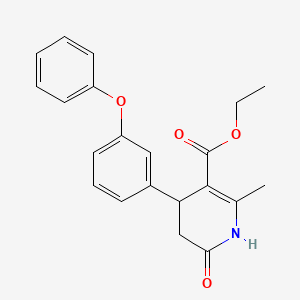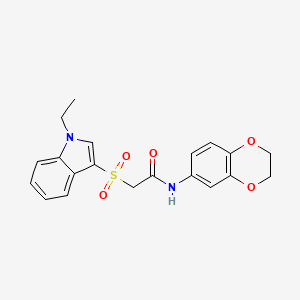![molecular formula C12H13BrO2S B2610607 1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane CAS No. 2411257-96-8](/img/structure/B2610607.png)
1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C12H13BrO2S . It has an average mass of 301.199 Da and a monoisotopic mass of 299.981964 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bicyclic pentane ring attached to a sulfonyl group, which is further connected to a 4-methylphenyl group .科学的研究の応用
Synthesis and Solvolysis
1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane is a compound that can be related to the broader family of bicyclo[1.1.1]pentanes and their derivatives, which have been the subject of various scientific research applications. For instance, the synthesis and solvolysis of 1-bromobicyclo[1.1.1]pentane have been explored, where it was found to undergo solvolysis faster than t-butyl bromide in aqueous ethanol, yielding 3-methylenecyclobutanol exclusively without detection of products from the capture of the bicyclo[1.1.1]pentyl cation (E. Della & D. Taylor, 1990).
Tricyclo[2.1.0.01,3]pentane Formation
Research has also delved into reactions leading to tricyclo[2.1.0.01,3]pentane, a reaction product in studies involving similar brominated compounds. The reaction of 1,1-dibromo-2,3-bis(chloromethyl)cyclopropane with methyllithium, leading to 1-bromo-2-chloromethylbicyclo[1.1.0]butane and further to tricyclo[2.1.0.01,3]pentane, presents a pathway that involves complex rearrangements and ring closures (Kenneth B. Wiberg et al., 1987).
Strain-Release Reagents
In another dimension of research, sulfone-substituted bicyclo[1.1.0]butanes and housanes, which bear resemblance to the sulfonyl group in this compound, have been recognized for their utility in organic synthesis. These compounds are prized for their bench stability and high reactivity in strain-releasing processes, making them valuable in the synthesis of complex organic molecules. An efficient one-pot synthesis method for these compounds from readily available methyl sulfones has been developed, showcasing their broad applicability in organic synthesis (M. Jung & V. Lindsay, 2022).
作用機序
Target of Action
The exact target of “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[11The bicyclo[111]pentane (BCP) motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
Without specific studies, it’s difficult to say exactly how “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane” interacts with its targets. Compounds with the bcp motif are known to add three-dimensional character and saturation to compounds , which could influence how they interact with their targets.
Biochemical Pathways
The specific biochemical pathways affected by “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[11Bcp derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .
Pharmacokinetics
The ADME properties of “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[11Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, as in the case of bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
The molecular and cellular effects of “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[11Multiple research groups have documented the increased or equal solubility, potency, metabolic stability, and decreased non-specific binding of lead compounds that can be achieved through bioisosteric replacements .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[11The bcp motif’s ability to add three-dimensional character and saturation to compounds could potentially influence its behavior in different environments.
特性
IUPAC Name |
1-bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2S/c1-9-2-4-10(5-3-9)16(14,15)12-6-11(13,7-12)8-12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOGCZEQIFDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C23CC(C2)(C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2610525.png)
![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2610529.png)
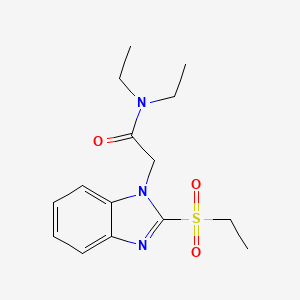
![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)

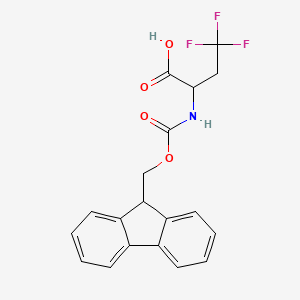
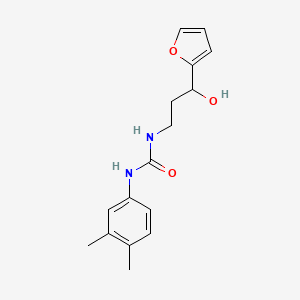
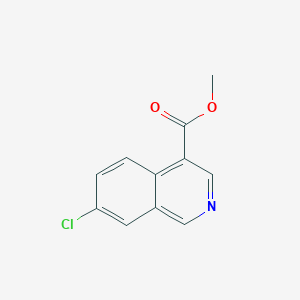
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)
![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)
